![molecular formula C20H16N2O6 B3005323 2-(Benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl 3-acetylindolizine-1-carboxylate CAS No. 899949-42-9](/img/structure/B3005323.png)

2-(Benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl 3-acetylindolizine-1-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

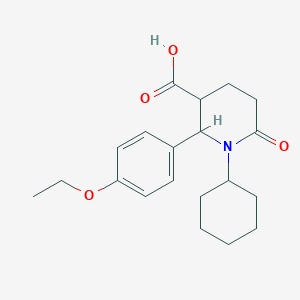

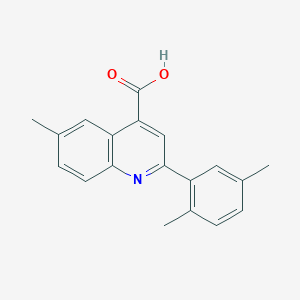

The compound “2-(Benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl 3-acetylindolizine-1-carboxylate” is an organic compound . It is related to “2-(Benzo[d][1,3]dioxol-5-ylamino)ethanol hydrochloride”, which is a light-yellow to yellow powder or crystals .

Synthesis Analysis

The synthesis of related compounds has been reported in the literature . For instance, the molecule “(E)-2-(benzo[d][1,3]dioxol-5-ylmethylene)hydrazinecarboxamide” has been synthesized by the Schiff base method . A single crystal of this compound was grown by the slow evaporation technique .Molecular Structure Analysis

The molecular structure of related compounds has been studied . For example, the crystal structure of “2-(benzo[d][1,3]dioxol-5-yl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine” has been reported .Chemical Reactions Analysis

The chemical reactions involving related compounds have been investigated . Quantum chemical studies have been performed to understand the vibrational frequency of “(E)-2-(benzo[d][1,3]dioxol-5-ylmethylene)hydrazinecarboxamide” at the ground state structure .Physical And Chemical Properties Analysis

The physical and chemical properties of related compounds have been analyzed . For example, “2-(Benzo[d][1,3]dioxol-5-ylamino)ethanol hydrochloride” has a molecular weight of 217.65 and is stored in a refrigerator .Scientific Research Applications

Anticancer Activity

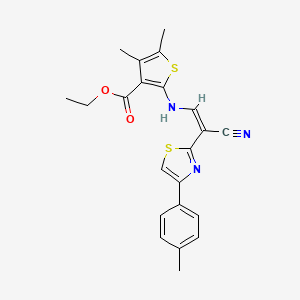

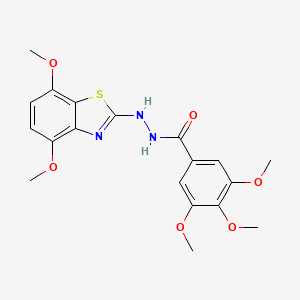

Compounds with benzo[d][1,3]dioxol-5-yl groups have shown potential in enhancing anticancer activity. For example, when combined with doxorubicin, they improved the anticancer activity against human colorectal carcinoma cells .

Apoptosis Induction

These compounds may induce apoptosis and cause cell cycle arrest in cancer cells, suggesting a potential role as antitumor agents .

Heavy Metal Detection

Benzo[d][1,3]dioxol-5-yl derivatives have been used for the detection of carcinogenic heavy metals like lead (Pb 2+), indicating their application in environmental monitoring .

Spectroscopic Studies

They have been subject to spectroscopic and computational studies to evaluate their properties, which could be useful in material science .

Synthesis Processes

Research has been conducted on developing synthesis processes for benzo[d][1,3]dioxol-5-yl-containing compounds, which could be relevant for chemical manufacturing .

Structure–Activity Relationship Studies

Studies on similar compounds have led to insights into structure–activity relationships, which are crucial for drug design and development .

Safety And Hazards

Future Directions

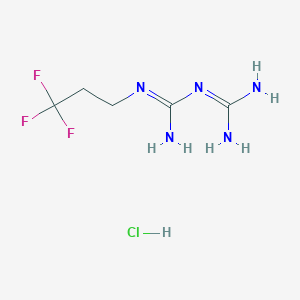

Future directions for the study of these compounds could involve further exploration of their synthesis, characterization, and applications . For instance, the nonlinear optical properties of “(E)-2-(benzo[d][1,3]dioxol-5-ylmethylene)hydrazinecarboxamide” were studied, indicating promising applications in this area .

properties

IUPAC Name |

[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl] 3-acetylindolizine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16N2O6/c1-12(23)16-9-14(15-4-2-3-7-22(15)16)20(25)26-10-19(24)21-13-5-6-17-18(8-13)28-11-27-17/h2-9H,10-11H2,1H3,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOJMOGLFJFKNKG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=C2N1C=CC=C2)C(=O)OCC(=O)NC3=CC4=C(C=C3)OCO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16N2O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl 3-acetylindolizine-1-carboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B3005246.png)

methanone](/img/structure/B3005249.png)

![2-Chloro-1-[4-(1H-indol-4-yl)piperazin-1-yl]ethanone](/img/structure/B3005254.png)

![N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide](/img/structure/B3005256.png)

![4-[3-(2-Bromophenyl)propanoyl]-1-(5-fluoropyrimidin-2-yl)piperazin-2-one](/img/structure/B3005263.png)